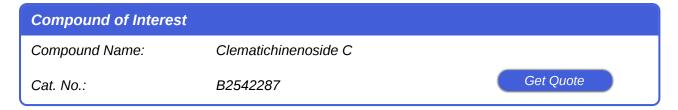


An In-depth Technical Guide to Clematichinenoside C and its Closely Related Saponins

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside C is a naturally occurring triterpenoid saponin isolated from plants of the Clematis genus, notably Clematis chinensis. These compounds are of significant interest to the scientific community due to their potential therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of Clematichinenoside C, alongside detailed experimental protocols and insights into its biological activities and mechanisms of action.

It is important to note that in much of the biological literature, the term "Clematichinenoside AR" (also referred to as AR-6) is used to describe a principal anti-inflammatory saponin from Clematis chinensis. While structurally related, **Clematichinenoside C** and Clematichinenoside AR are distinct molecules with different molecular formulas and weights. This guide will specify which compound is being referred to, but will heavily feature data on Clematichinenoside AR due to the greater availability of biological studies.

Physical and Chemical Properties

A clear distinction must be made between **Clematichinenoside C** and the more extensively studied Clematichinenoside AR. The available data for both are presented below.



Clematichinenoside C

Property	Value	Source
Molecular Formula	C70H114O34	PubChem
Molecular Weight	1499.6 g/mol	PubChem
CAS Number	177912-24-2	PubChem
Appearance	Not specified	-
Melting Point	Not specified	-
Optical Rotation	Not specified	-
Solubility	Soluble in DMSO	AOBIOUS
Spectral Data (¹H-NMR, ¹³C-NMR, IR, UV)	Not readily available in public databases	-

Clematichinenoside AR

Property	Value	Source
Molecular Formula	C ₈₂ H ₁₃₄ O ₄₃	TCM Standard Database
Molecular Weight	1807.90 g/mol	TCM Standard Database
CAS Number	761425-93-8	TCM Standard Database
Appearance	Not specified	-
Melting Point	Not specified	-
Optical Rotation	Not specified	-
Solubility	Soluble in DMSO (100 mg/mL with ultrasonic treatment)	MedChemExpress
Spectral Data (¹H-NMR, ¹³C- NMR, IR, UV)	Characterized in various research papers, but consolidated public data is scarce	Various Scientific Publications



Experimental Protocols Isolation and Purification of Saponins from Clematis chinensis

The following is a general protocol for the extraction and isolation of total saponins from the roots of Clematis chinensis, which can be adapted for the specific isolation of **Clematichinenoside C**.

Workflow for Saponin Extraction and Isolation



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Caption: General workflow for the extraction and isolation of total saponins.

Detailed Methodology:

- Preparation of Plant Material: The dried roots of Clematis chinensis are pulverized into a fine powder.
- Extraction: The powdered material is subjected to ultrasonic extraction with 4-8 times its volume of 40-70% ethanol for 30-90 minutes. This process is typically repeated 2-3 times to ensure maximum yield.[1]
- Filtration and Concentration: The combined ethanolic extracts are filtered. The filtrate is then processed through an ultrafiltration system followed by nanofiltration to concentrate the saponin fraction.[1]
- Decolorization: The concentrated solution is refluxed with activated carbon to remove pigments and other impurities.[1]
- Solvent Partitioning: After removing the activated carbon by filtration, the solution is concentrated to remove ethanol. The aqueous concentrate is then subjected to liquid-liquid



extraction with water-saturated n-butanol. The saponins will partition into the n-butanol layer. [1]

Final Purification: The n-butanol extract is concentrated under reduced pressure and then
dried to yield the total saponins.[1] Further purification to isolate individual saponins like
Clematichinenoside C would require chromatographic techniques such as column
chromatography on silica gel, Sephadex LH-20, or preparative HPLC.

In Vivo Anti-Inflammatory Activity Assay (Collagen-Induced Arthritis Model)

This protocol describes the evaluation of the anti-arthritic effects of Clematichinenoside AR in a rat model of rheumatoid arthritis.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model



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Caption: Workflow for evaluating anti-arthritic effects in a CIA rat model.

Detailed Methodology:

- Induction of Arthritis: Collagen-induced arthritis (CIA) is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.[2][3]
- Treatment: Following the onset of arthritis, rats are orally administered with Clematichinenoside AR at various dosages (e.g., 8, 16, and 32 mg/kg) daily for a specified period.[2][3]
- Assessment of Arthritis: The severity of arthritis is monitored by measuring paw swelling and calculating an arthritis index based on erythema and swelling of the joints.[2][3]
- Histopathological Analysis: At the end of the treatment period, synovial tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammation, synovial



hyperplasia, and cartilage/bone erosion.[2][3]

- Immunohistochemistry: The expression of key inflammatory proteins such as TNF-α, PI3K, and phosphorylated Akt (p-Akt) in the synovial tissue is evaluated by immunohistochemistry. [2][3]
- RT-PCR Analysis: The mRNA expression levels of TNF-α, PI3K, and Akt in the synovium are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][3]

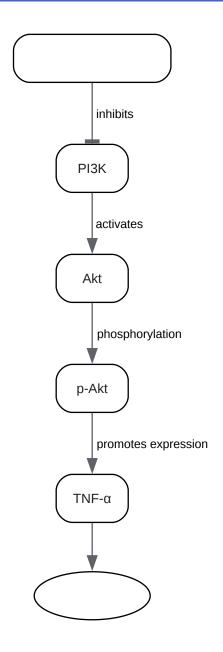
Biological Activities and Signaling Pathways

The anti-inflammatory properties of Clematichinenoside AR have been investigated in the context of rheumatoid arthritis, revealing its modulatory effects on key signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

Clematichinenoside AR has been shown to exert its anti-arthritic effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[2][3] This pathway is crucial in regulating inflammation and cell survival. By downregulating the expression and phosphorylation of PI3K and Akt, Clematichinenoside AR can reduce the production of pro-inflammatory cytokines like TNF- α .[2][3]





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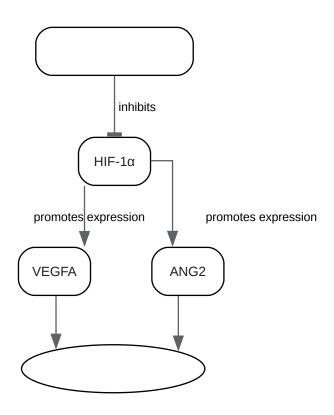
Caption: Clematichinenoside AR inhibits the PI3K/Akt pathway.

Modulation of the HIF-1α/VEGFA/ANG2 Axis

Recent studies have indicated that Clematichinenoside AR can also alleviate rheumatoid arthritis by inhibiting synovial angiogenesis through the hypoxia-inducible factor- 1α (HIF- 1α)/vascular endothelial growth factor A (VEGFA)/angiopoietin-2 (ANG2) axis.[4] In the inflammatory microenvironment of the synovium, HIF- 1α is a key regulator of angiogenesis. Clematichinenoside AR has been shown to have a strong binding affinity for HIF- 1α , thereby



inhibiting its activity and the downstream expression of VEGFA and ANG2, which are critical for new blood vessel formation.[4]



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